1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol
Overview
Description
1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring attached to a pyridine ring, which is further substituted with an amine group and a carbonyl group. Its molecular structure makes it a versatile candidate for various chemical reactions and applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route involves the reaction of 4-aminopyridine-2-carboxylic acid with piperidin-4-ol under specific conditions, such as the use of coupling agents like carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.
Substitution: Substitution reactions can introduce new substituents at various positions on the pyridine or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: The compound's unique properties make it useful in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors, triggering downstream signaling pathways that lead to biological responses. The exact mechanism would vary based on the context of its application and the specific biological system it interacts with.
Comparison with Similar Compounds
1-(4-Aminopyridine-2-carbonyl)piperidin-4-ol can be compared to other similar compounds, such as:
4-Aminopyridine-2-carboxylic acid: This compound lacks the piperidine ring and has different chemical properties.
Piperidin-4-ol derivatives: These compounds may have different substituents on the piperidine ring, leading to variations in reactivity and applications.
Pyridine derivatives: Other pyridine derivatives with different functional groups can exhibit distinct chemical behaviors and uses.
The uniqueness of this compound lies in its combination of the pyridine and piperidine rings, which provides a balance of reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(4-aminopyridin-2-yl)-(4-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-8-1-4-13-10(7-8)11(16)14-5-2-9(15)3-6-14/h1,4,7,9,15H,2-3,5-6H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDSRVRFYXJDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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